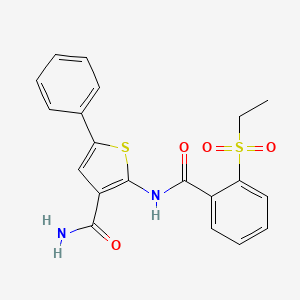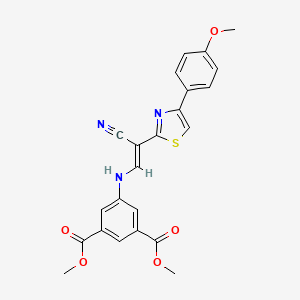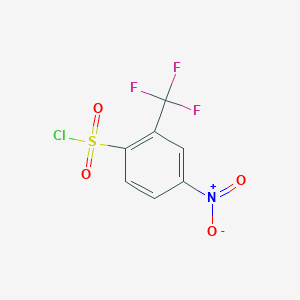
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as NTFB or NTFBS, is a chemical compound widely used in scientific research. It is a derivative of benzene and contains a nitro group, a trifluoromethyl group, and a sulfonyl chloride group. NTFB is a versatile reagent that can be used for the synthesis of a variety of compounds, including peptides, nucleotides, and carbohydrates.
Applications De Recherche Scientifique
Structural Analysis
A study conducted by Petrov et al. (2009) utilized gas-phase electron diffraction and quantum chemical calculations to analyze the structure of the 4-nitrobenzene sulfonyl chloride molecule. Their research provided detailed insights into the conformations and internal rotation barriers of this molecule, highlighting its structural dynamics in the gas phase (Petrov et al., 2009).
Synthesis and Characterization of Complex Molecules
Macías et al. (2002) reported on the synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes, derived from reactions involving benzenesulfonyl chloride. This study exemplifies the use of 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride in forming compounds with potential application in material science and coordination chemistry (Macías et al., 2002).
Asymmetric Oxidation and Synthesis of Sulfides
Rodygin et al. (2011) described an efficient one-pot synthesis method for 2-nitro-4-(trifluoromethyl)benzene containing sulfides, demonstrating the chemical's utility in organic synthesis. They also explored the asymmetric oxidation of sulfides, showcasing the compound's relevance in the synthesis of enantiomerically enriched molecules (Rodygin et al., 2011).
Formation of Self-Assembled Monolayers
Houmam et al. (2011) leveraged 4-nitrophenyl sulfenyl chloride, a derivative of this compound, for forming densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This application underscores the compound's importance in surface chemistry and nanotechnology (Houmam et al., 2011).
Propriétés
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICROHEDUOASYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444-46-2 | |
| Record name | 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)
triazin-4-one](/img/structure/B2736543.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2736547.png)
![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)
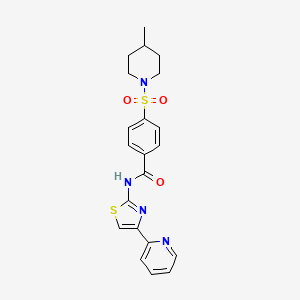
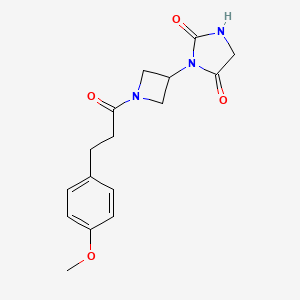
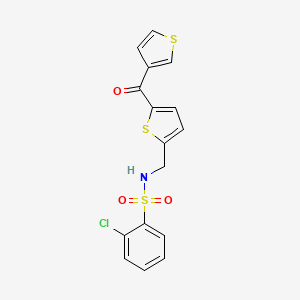

![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)
![5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2736558.png)
